molecular formula C21H26N2O4S B2662028 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide CAS No. 392324-03-7

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2662028
CAS No.: 392324-03-7
M. Wt: 402.51
InChI Key: OHABFPXKBWMHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide is a synthetic benzamide derivative characterized by a sulfonyl-linked 3,5-dimethylpiperidine moiety and a 4-methoxyphenylamide group. This compound is part of a broader class of sulfonamide-containing benzamides, which are studied for their diverse pharmacological properties, including enzyme inhibition and metabolic modulation.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-23(13-15)28(25,26)20-10-4-17(5-11-20)21(24)22-18-6-8-19(27-3)9-7-18/h4-11,15-16H,12-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABFPXKBWMHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,5-dimethylpiperidine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Coupling with Benzamide: The final step involves coupling the sulfonylated piperidine with 4-methoxyphenylbenzamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

Physical Properties

The compound features a sulfonamide group which is known for its diverse biological activities. Its structure includes a piperidine ring, a methoxyphenyl group, and a sulfonyl moiety, contributing to its potential as a pharmacological agent.

Antimicrobial Activity

Research has indicated that compounds containing piperidine and sulfonamide groups exhibit significant antimicrobial properties. For example, derivatives of 4-(3-piperidinyl)benzenesulfonamide have been synthesized and tested against various bacterial strains, demonstrating efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum . The incorporation of the 3,5-dimethylpiperidine moiety into the structure may enhance the antimicrobial activity due to improved binding affinity to bacterial targets.

Anticancer Research

Sulfonamide derivatives have been investigated for their potential as anticancer agents. The compound's ability to inhibit cell proliferation and protein kinases makes it a candidate for further exploration in cancer therapy . Preliminary studies suggest that modifications to the piperidine structure can lead to enhanced potency against tumor cells.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including those involved in glucose metabolism. Research indicates that derivatives with similar structures can inhibit α-glucosidase, which is crucial for managing diabetes . The presence of polar groups in the phenyl ring may contribute to this inhibitory activity.

Synthesis of Novel Derivatives

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide serves as a scaffold for developing new compounds with tailored biological activities. Researchers have utilized this compound to create libraries of derivatives that can be screened for specific pharmacological effects .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing piperidine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both bacterial and fungal pathogens. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures .

Case Study 2: Anticancer Properties

In vitro studies have evaluated the anticancer effects of piperidine-based sulfonamides on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms . Further optimization of the chemical structure led to increased potency and selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Alkoxy-Substituted Analogues

Compound ID R1 (Sulfonyl Group) R2 (Benzamide Substituent) Key Properties Reference
Target Compound 3,5-Dimethylpiperidinyl 4-Methoxyphenyl High metabolic stability
, Entry 5 Hydroxy-phenylpropan-2-yl 4-Methoxyphenyl Moderate solubility
, Entry 6 Hydroxy-phenylpropan-2-yl 4-Ethoxyphenyl Enhanced steric bulk

Sulfonamide-Containing Benzamides in Enzyme Inhibition

highlights LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide), which shares the 4-methoxyphenylbenzamide motif but replaces the dimethylpiperidine sulfonyl group with a benzyl(methyl)sulfamoyl moiety. Key findings:

  • LMM5 demonstrated antifungal activity against C. albicans (MIC₅₀ = 8 µg/mL), attributed to thioredoxin reductase inhibition.
  • The target compound’s 3,5-dimethylpiperidine sulfonyl group may confer superior metabolic stability compared to LMM5’s bulkier benzyl group, which reduces solubility .

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀/EC₅₀ Key Structural Feature Reference
Target Compound PTP1B (hypothetical) Not reported 3,5-Dimethylpiperidinyl
, Entry 28 PTP1B 1.2 µM 4-Methoxyphenyl acryloyl
LMM5 () Thioredoxin reductase 8 µg/mL Benzyl(methyl)sulfamoyl

Anti-Hyperglycemic Derivatives

describes benzamides like Entry 28 ((E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide), which shares the 4-methoxyphenyl group but incorporates an acryloyl chain. Key differences:

  • Entry 28 showed potent PTP1B inhibition (IC₅₀ = 1.2 µM) and anti-hyperglycemic effects in vivo.
  • The target compound’s sulfonyl-piperidine group may reduce off-target interactions compared to Entry 28’s conjugated acryloyl system, which increases reactivity .

Research Findings and Contradictions

  • Contradiction in Bioactivity : While LMM5 () shows antifungal activity, structurally similar compounds in lack reported antimicrobial effects, highlighting the critical role of sulfonamide substituents .
  • Metabolic Stability : The 3,5-dimethylpiperidine group in the target compound may reduce cytochrome P450-mediated metabolism compared to unsubstituted piperidine analogues (e.g., ’s triazole derivative) .

Biological Activity

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C21H32N2O3S\text{C}_{21}\text{H}_{32}\text{N}_{2}\text{O}_{3}\text{S}

This indicates that it contains a sulfonamide group, which is known for its role in various biological activities.

Cytotoxicity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of piperidine and sulfonamide have been evaluated for their effects on human malignant cells. The selectivity index (SI), which measures the ratio of cytotoxicity against malignant versus non-malignant cells, is a critical factor in determining the potential therapeutic efficacy of such compounds.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been observed to inhibit cell cycle progression in cancer cells.
  • Induction of apoptosis : Many sulfonamide-containing compounds trigger programmed cell death pathways in malignant cells.
  • Modulation of signaling pathways : These compounds may interfere with key signaling pathways involved in tumor growth and survival.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the cytotoxic effects of various benzamide derivatives against human promyelocytic leukemia (HL-60) and squamous cell carcinoma (HSC-2, HSC-3, HSC-4) cell lines. The results indicated that certain derivatives exhibited higher toxicity towards malignant cells compared to non-malignant cells, suggesting a potential for selective targeting in cancer therapy .
    CompoundCC50 (µM) on HL-60CC50 (µM) on Non-Malignant CellsSelectivity Index
    4-(X)10404
    4-(Y)5255
  • Mechanistic Studies
    Another investigation focused on the mechanism by which similar compounds induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways and lead to mitochondrial dysfunction, resulting in increased reactive oxygen species (ROS) .
  • In Vivo Studies
    Animal models have also been employed to assess the therapeutic potential of these compounds. In one study, administration of a related compound resulted in significant tumor regression in xenograft models, highlighting the promise of this class of compounds for future clinical applications .

Q & A

Q. What are the optimal synthetic routes for 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves sequential sulfonylation and amidation. For analogs (e.g., ), sulfonylation of the piperidine derivative with a benzoyl chloride intermediate is performed under inert conditions. Key challenges include controlling regioselectivity during sulfonylation and removing unreacted intermediates. Purification often employs column chromatography (silica gel, chloroform:methanol gradients) or recrystallization (e.g., from dimethyl ether) .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
Sulfonylation3,5-Dimethylpiperidine, SOCl₂, DCM, 0°C → RT65–75%
Amidation4-Methoxyaniline, EDCI, DMAP, DMF, 50°C70–80%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent integration and coupling patterns. For example, the sulfonyl group causes deshielding of adjacent protons (δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 445.2 [M+H]⁺) .
  • HPLC : Use a C18 column with methanol/buffer mobile phases (pH 4.6, sodium acetate/1-octanesulfonate) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylpiperidine vs. piperazine) influence the compound’s bioactivity?

Methodological Answer: Comparative studies of analogs (e.g., ) show that bulkier substituents like 3,5-dimethylpiperidine enhance metabolic stability by reducing CYP450 oxidation. Trifluoromethyl groups (as in ) increase lipophilicity (logP +0.5), improving membrane permeability . Use molecular docking (AutoDock Vina) to predict binding affinity changes to targets like bacterial acps-pptase .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by rotameric forms of the sulfonyl group .
  • X-ray Crystallography : Confirms stereochemistry (e.g., piperidine chair conformation) and hydrogen-bonding networks (see supplementary data in ) .
  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., hindered rotation around the sulfonamide bond) .

Q. How can researchers validate the compound’s hypothesized enzyme targets (e.g., acps-pptase)?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using purified acps-pptase and a malachite green phosphate detection kit .
  • SAR Studies : Synthesize analogs with modified sulfonyl groups and correlate structural changes with inhibitory activity .
  • CRISPR-Cas9 Knockout Models : Confirm target relevance in bacterial proliferation assays .

Q. What safety precautions are critical when handling this compound in vitro?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonylation byproducts (e.g., SO₂) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.